ONC212 is a member of the imipridone family, a class of small-molecule compounds exhibiting anti-cancer properties. [] This compound is a fluorinated analog of ONC201, the founding member of the imipridones, and exhibits increased potency against certain tumor types compared to its predecessor. [] Research suggests ONC212 demonstrates anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines, including melanoma, leukemia, lymphoma, pancreatic cancer, and others. [, , ] ONC212 is currently in preclinical development and has not yet been approved for use in humans. []
Synthesis Analysis
While the specific details of ONC212 synthesis are not extensively discussed in the provided papers, they allude to the compound being synthesized through a series of chemical modifications to the core imipridone structure. [, ] This process likely involves manipulating substituents on the peripheral benzyl moieties, specifically replacing the 2-methylbenzyl group at the R1 position with halide benzyl groups. [] These modifications contribute to the increased potency of ONC212 compared to ONC201. []
Molecular Structure Analysis
ONC212 shares the unique heterocyclic pharmacophore characteristic of the imipridone class, which consists of a pyrido[3,4-e]pyrimidinone core structure. [] This core structure is essential for the compound's anti-tumor activity. [] The specific structural features that differentiate ONC212 from other imipridones, and contribute to its unique activity profile, are related to the halide benzyl group substitutions at the R1 position. [, ]
Mechanism of Action
Activation of the Integrated Stress Response (ISR): ONC212 induces an atypical integrated stress response (ISR), leading to the upregulation of transcription factor ATF4. [] This, in turn, upregulates pro-apoptotic proteins like CHOP and TRAIL death receptor DR5, ultimately leading to apoptosis. [, , ]
AKT/ERK Inhibition: ONC212 acts as a dual inhibitor of the AKT and ERK signaling pathways. [, ] This inhibition contributes to its anti-proliferative effects and further promotes apoptosis. [, ]
Mitochondrial ClpP Activation: ONC212 directly binds and activates the mitochondrial protease ClpP. [, ] This activation disrupts mitochondrial function, impairs oxidative phosphorylation, and triggers apoptosis. [, ]
GPR132 Agonism: ONC212 acts as a selective agonist of the orphan G protein-coupled receptor GPR132/G2A. [] Engagement of GPR132 is associated with ONC212's efficacy, particularly in hematological malignancies. [, ]
Metabolic Reprogramming: In addition to directly impairing OXPHOS, ONC212 influences cellular metabolism by inducing a shift towards glycolysis in some cancer cells. [, ] This metabolic reprogramming renders cells dependent on glycolysis and susceptible to combination therapies with glycolytic inhibitors. []
Applications
ONC212 demonstrates efficacy against pancreatic cancer cell lines in vitro and in vivo, including models resistant to ONC201. [, , ]
The compound induces apoptosis and suppresses autophagy in pancreatic cancer cells, with synergy observed when combined with lactic acid or GPR132 knockdown. []
Promising combinations include ONC212 with the MEK inhibitor trametinib, the glycolytic inhibitor 2-deoxy-D-glucose, and the IGF1-R inhibitor AG1024. [, , ]
ONC212 shows potent anti-leukemic activity across various subtypes, including AML, ALL, CML, and hairy cell leukemia. [, ]
The compound induces apoptosis in leukemia and lymphoma cells, with increased sensitivity observed compared to ONC201. [, ]
Synergistic effects are observed when ONC212 is combined with the BCL-2 inhibitor ABT-199. []
ONC212 demonstrates preclinical efficacy against H3K27M mutant DMG, a deadly pediatric brain cancer. [, , , , ]
Synergistic effects are observed in DMG models when ONC212 is combined with HDAC inhibitors (panobinostat, romidepsin), proteasome inhibitors (marizomib), or etoposide. [, , , ]
In GBM, ONC212 inhibits tumor growth and improves survival in patient-derived xenograft models. []
d) Other Cancer Types:
ONC212 shows efficacy in preclinical models of melanoma, hepatocellular carcinoma, biliary tract cancers, breast cancer, colorectal cancer, and neuroblastoma. [, , , , , ]
Combinations with trametinib, olaparib, and lurbinectedin have shown promise in different cancer models. [, , ]
Future Directions
Exploring the potential of ONC212 as a novel antibiotic, based on its ability to activate bacterial ClpP. []
Related Compounds
ONC201
Compound Description: ONC201 (previously known as TIC10) is the founding member of the imipridone class of anti-cancer compounds. It acts as a selective antagonist of the dopamine receptor D2 and induces an atypical integrated stress response (ISR). [, ] This leads to the inactivation of Akt and ERK signaling pathways, activation of Foxo3a, and subsequent upregulation of TRAIL, ultimately triggering apoptosis in cancer cells. [, ] ONC201 has shown broad-spectrum anti-cancer activity in preclinical studies and is currently undergoing clinical trials. [, , ]
ONC206
Compound Description: ONC206 is another member of the imipridone family, structurally related to both ONC201 and ONC212. Like ONC201, it functions as a dopamine receptor D2 antagonist. [] ONC206 also demonstrates significant anti-cancer activity, exhibiting sub-micromolar GI50 values in various cancer cell lines and showing a greater potency against liver, lung, and kidney cancer cell lines compared to ONC212. [, ] Mechanistically, ONC206, similar to ONC201 and ONC212, triggers apoptosis through ISR activation, TRAIL/DR5 upregulation, and Akt/ERK inhibition. [, ]
Acyldepsipeptide-4 (ADEP4)
Compound Description: Acyldepsipeptide-4 (ADEP4) is a known activator of bacterial ClpP. [] It promotes the degradation of bacterial proteins, including FtsZ, which is crucial for cell division, ultimately leading to bacterial cell death. [, ]
Relevance: Similar to ADEP4, ONC212 can activate both human and bacterial ClpP, inducing proteolytic degradation. [] In Staphylococcus aureus, ONC212 and ADEP4 elicit comparable proteome-wide degradation profiles. [] This shared ability to activate ClpP highlights the potential of ONC212 as a novel scaffold for antibiotic development. []
2-Deoxy-D-glucose (2-DG)
Compound Description: 2-Deoxy-D-glucose (2-DG) is a glycolytic inhibitor that interferes with glucose metabolism. [] By inhibiting glycolysis, 2-DG can disrupt energy production and induce cell death, particularly in cancer cells that rely heavily on glycolysis. []
Relevance: While ONC212 primarily targets oxidative phosphorylation (OXPHOS), some cancer cells adapt to ONC212-induced OXPHOS inhibition by upregulating glycolysis as a compensatory mechanism. [] Combining ONC212 with 2-DG synergistically inhibits cancer cell growth and promotes apoptosis by targeting both OXPHOS and glycolysis. [] This combination strategy highlights the importance of considering metabolic plasticity in cancer cells when developing therapeutic strategies.
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. [, , ] By inhibiting MEK, trametinib blocks downstream ERK signaling, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. [, , ]
Relevance: ONC212 synergizes with trametinib in inhibiting the growth of pancreatic cancer cells in vitro and in vivo. [, , ] This synergistic effect likely arises from the combined targeting of multiple signaling pathways involved in cell survival and proliferation, including MAPK/ERK and PI3K/Akt. [, , ] Additionally, the combination of ONC212 and trametinib has shown potential in enhancing immune-mediated anti-tumor responses. []
Olaparib
Compound Description: Olaparib is a PARP inhibitor that prevents the repair of single-strand DNA breaks, ultimately leading to the accumulation of DNA damage and cell death. [, ] Olaparib is particularly effective in BRCA1/2-deficient cancers, which are deficient in homologous recombination repair (HRR). []
Relevance: Combining ONC212 with olaparib demonstrates synergistic anti-cancer effects in BRCA1/2-deficient cancer cell lines. [, ] This synergy may stem from the combined targeting of DNA repair mechanisms and the Akt signaling pathway. [] ONC212's ability to inhibit Akt potentially overcomes PARP inhibitor resistance mediated by Akt activation. []
Rucaparib
Compound Description: Rucaparib, like olaparib, is a PARP inhibitor that blocks DNA repair by inhibiting PARP activity. [] This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis, especially in cancer cells with defects in homologous recombination repair (HRR), such as BRCA1/2-deficient tumors. []
Relevance: Combining ONC212 with rucaparib shows synergistic cytotoxicity against BRCA1/2-deficient breast, ovarian, and prostate cancer cells. [] The combination treatment leads to increased ATF4 expression and reduced Akt protein levels, suggesting a potential mechanism of synergy involving the integrated stress response and Akt signaling inhibition. []
AG1024
Compound Description: AG1024 is an inhibitor of the insulin-like growth factor 1 receptor (IGF1-R). [] IGF1-R signaling promotes cell growth, proliferation, and survival, and its overexpression is implicated in various cancers, including pancreatic cancer. []
Relevance: ONC212 demonstrates synergistic anti-tumor activity when combined with AG1024 in pancreatic cancer models, particularly in tumors with upregulated IGF1-R expression. [] This synergy suggests that targeting both IGF1-R signaling and the mechanisms engaged by ONC212 could be an effective therapeutic strategy for pancreatic cancer, particularly in cases where resistance to ONC201 is observed. []
MRTX1133
Compound Description: MRTX1133 is a highly selective, non-covalent inhibitor of the KRAS G12D mutant protein. [, ] It binds to the switch II pocket of KRAS G12D, preventing its activation and downstream signaling. [] This targeted inhibition disrupts the oncogenic signaling driven by the KRAS G12D mutation, which is frequently observed in pancreatic and colorectal cancers. [, ]
Relevance: Combining ONC212 with MRTX1133 shows strong synergistic anti-cancer activity in colorectal and pancreatic cancer cells, regardless of the presence of the KRAS G12D mutation. [, ] This synergistic interaction suggests a broader therapeutic potential of the combination, extending beyond KRAS G12D-mutant tumors. [, ] Moreover, the combination treatment results in immune-stimulatory cytokine profiles, suggesting potential benefits in modulating the tumor immune microenvironment. [, ]
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug. [, ] It disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. 5-FU is a commonly used chemotherapeutic agent for various cancers, including colorectal and pancreatic cancers. [, ]
Relevance: Combining ONC212 or MRTX1133 with 5-FU demonstrates synergistic cytotoxicity against colorectal and pancreatic cancer cells. [, ] This synergy suggests a potential for enhancing the efficacy of standard chemotherapy regimens with these novel agents. [, ] Interestingly, the combination of MRTX1133 and 5-FU also leads to immune-stimulatory cytokine profiles, hinting at a potential role in promoting anti-tumor immune responses. [, ]
Lurbinectedin
Compound Description: Lurbinectedin is a chemotherapeutic compound that inhibits active transcription by binding to guanine-rich sequences in the minor groove of DNA. [, ] This interaction stalls and degrades RNA polymerase II, leading to single- and double-stranded DNA breaks, ultimately resulting in apoptosis. [, ] Lurbinectedin is FDA-approved for metastatic small cell lung cancer and is under investigation for other cancer types. [, ]
Relevance: Combining ONC212 with lurbinectedin demonstrates synergistic anti-cancer activity in pancreatic cancer cell lines. [, ] This synergy is thought to be mediated by the activation of the integrated stress response, potentially through p-Chk1 activation. [, ] Further investigations into the combined effects on immune cell-mediated killing are underway. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oleoyl-estrone (OE) is a fatty acid ester of estrone. This hormone occurs naturally and is found circulating in various animal species and humans. It has been shown in animal studies to promote the loss of body fat while maintaining body protein storage, maintaining nitrogen balance. Body protein loss is an unpleasant effect of fat loss by the restriction of calories, and studies show that this drug appears to avoid this effect. Oleoyl-estrone is a natural product found in Streptomyces hygroscopicus with data available.
N-oleoyl-L-glutamic acid is a fatty amide resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-glutamic acid. It is a N-acyl-L-glutamic acid and a N-(fatty acyl)-L-alpha-amino acid. It is functionally related to an oleic acid. It is a conjugate acid of a N-oleoyl-L-glutamate(2-).
Oleracein E is a a tetrahydroisoquinoline possessing potent antioxidant activity. Pretreatment with OE (10 μM, 2 h) decreased lactic acid dehydrogenase (LDH) release and the apoptosis rate in rotenone (5 μM, 24 h)-treated SH-SY5Y human neuroblastoma cells. Further mechanistic study indicated that OE reduced reactive oxygen species (ROS) levels, inhibited extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, reduced rotenone-induced up-regulation of the proapoptotic protein Bax, and prevented cytochrome C release and caspase-3 activation.
Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.
(4S,5Z,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4H-pyran-3-carboxylic acid methyl ester is a natural product found in Ligustrum obtusifolium, Fraxinus insularis, and other organisms with data available.